1,3-Benzothiazol-2-YL [(8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide
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Overview
Description
1,3-Benzothiazol-2-YL [(8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 1,3-Benzothiazol-2-YL [(8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide, can be achieved through various synthetic pathways. Common methods include:
Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.
Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.
Biginelli Reaction: A multi-component reaction that synthesizes dihydropyrimidinones from aldehydes, β-ketoesters, and urea or thiourea.
Microwave Irradiation: This method uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.
One-Pot Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form complex products.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazol-2-YL [(8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide undergoes various chemical reactions, including:
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
1,3-Benzothiazol-2-YL [(8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent, showing promising inhibitory activity against Mycobacterium tuberculosis.
Biological Studies: The compound is used in studies related to enzyme inhibition, protein-ligand interactions, and molecular docking.
Industrial Applications: It is explored for its use in the development of dyes, polymers, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1,3-Benzothiazol-2-YL [(8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes critical for the survival of pathogens, such as DprE1 in Mycobacterium tuberculosis . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler benzothiazole derivative with various applications in dyes and pharmaceuticals.
2-Amino-5-[(E)-phenyl diazenyl] benzoic acid: Another benzothiazole derivative used in antibacterial research.
2-Phenyl-4H-benzo[d][1,3]oxazin-4-one: A compound with a similar heterocyclic structure, used in the synthesis of antibacterial agents.
Uniqueness
1,3-Benzothiazol-2-YL [(8,9-dimethyl-7-phenyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl] sulfide stands out due to its complex structure, which combines multiple heterocyclic rings. This unique arrangement enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C23H18N6S2 |
---|---|
Molecular Weight |
442.6 g/mol |
IUPAC Name |
2-[(11,12-dimethyl-10-phenyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl)methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C23H18N6S2/c1-14-15(2)29(16-8-4-3-5-9-16)21-20(14)22-26-19(27-28(22)13-24-21)12-30-23-25-17-10-6-7-11-18(17)31-23/h3-11,13H,12H2,1-2H3 |
InChI Key |
DYUMBHKQFMSUHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CSC4=NC5=CC=CC=C5S4)C6=CC=CC=C6)C |
Origin of Product |
United States |
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